5-(Benzyloxy)-2-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Sciences
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and materials chemistry. growingscience.comgsconlinepress.com Its scaffold is a vital component of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA. gsconlinepress.com This inherent biological relevance has spurred extensive research, establishing the pyrimidine core as a "privileged scaffold" in drug discovery. nih.govnih.gov
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchtrend.net Consequently, pyrimidine derivatives are integral to numerous pharmaceuticals, exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.comnih.gov Beyond medicine, these compounds are finding applications in materials science, contributing to the development of fluorescent detectors, organic light-emitting diodes (OLEDs), and agrochemicals. nih.govresearchgate.net The continuous exploration of pyrimidine derivatives promises to unlock new therapeutic agents and advanced materials, underscoring their enduring importance in chemical sciences. growingscience.comnih.gov
Foundational Aspects of Benzyloxy Substituents in Organic Synthesis
The benzyloxy group (BnO), a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a crucial functional group in the toolkit of organic synthesis. wikipedia.org Its primary role is as a protecting group for alcohols and carboxylic acids. wikipedia.orglibretexts.org A protecting group is a temporarily attached molecular fragment that masks a reactive functional group, preventing it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.org
The benzyl group is particularly valued for its stability under a wide range of reaction conditions, including both acidic and basic environments. chem-station.com This robustness allows for complex multi-step syntheses to be performed without affecting the protected hydroxyl group. chem-station.com The installation of a benzyloxy group, known as benzylation, is typically achieved through reactions like the Williamson ether synthesis, using a base and a benzyl halide (e.g., benzyl bromide). organic-chemistry.org
Crucially, the benzyloxy group can be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). libretexts.orgorganic-chemistry.org This process, known as debenzylation, regenerates the original alcohol, leaving the rest of the molecule intact. organic-chemistry.org This strategic protection and deprotection make the benzyloxy substituent an indispensable tool for the synthesis of complex organic molecules.
Scope and Research Trajectory of 5-(Benzyloxy)-2-methylpyrimidine and its Analogous Pyrimidine Systems
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of the benzyloxy group at the 5-position and a methyl group at the 2-position offers specific sites for further chemical modification.
Research involving this compound and its analogs often focuses on leveraging the pyrimidine core's inherent biological relevance. For instance, studies have explored the synthesis of various benzyloxy-substituted pyrimidinones and pyridinones as potential inhibitors of cellular targets like kinases, which are often implicated in diseases such as cancer. nih.govnih.gov The benzyloxy moiety in these structures is often a key feature for interaction with biological targets or serves as a synthetic handle for creating libraries of related compounds to explore structure-activity relationships. nih.gov
The general synthetic strategy may involve constructing the substituted pyrimidine ring and then introducing or modifying the benzyloxy group. Conversely, a benzyloxy-containing precursor can be used to build the pyrimidine ring. The methyl group can also be a site for reactions, such as oxidation, to introduce further functionality. masterorganicchemistry.comnih.gov The trajectory of research on these systems points towards the design and synthesis of novel, highly functionalized pyrimidine derivatives with tailored biological or material properties. acs.org
Below are some key properties of the parent compound, this compound.
| Property | Value |
| CAS Number | 14859-05-9 |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Solid |
| General Reactivity | The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions. The benzyloxy group can be cleaved via hydrogenolysis. The methyl group can be a site for oxidation or condensation reactions. |
This data is compiled from publicly available chemical databases and may vary depending on the source.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenylmethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFWVASMVDEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Benzyloxy 2 Methylpyrimidine and Its Chemical Derivatives
Strategic Approaches for Incorporating the Benzyloxy Moiety at the Pyrimidine (B1678525) C-5 Position
The introduction of a benzyloxy group at the C-5 position of the pyrimidine ring is a critical transformation that significantly influences the molecule's lipophilicity and biological interactions. Key strategies to achieve this include direct etherification and nucleophilic aromatic substitution reactions.
Benzyloxylation and Etherification Reactions
Direct benzyloxylation is often accomplished starting from a 5-hydroxypyrimidine (B18772) precursor. While effective, a more common and versatile approach involves the Williamson ether synthesis-type reaction where a halide at the C-5 position is displaced. For instance, starting from a 5-halopyrimidine derivative, treatment with benzyl (B1604629) alcohol in the presence of a strong base facilitates the formation of the desired ether linkage. Recent developments have also explored photoredox catalysis for such transformations, offering a greener alternative to traditional methods. For example, the use of eosin (B541160) Y as a photocatalyst under blue LED irradiation can achieve the benzylation of 5-hydroxy-2-(methylthio)pyrimidine.
Coupling Reactions for Pyrimidine Scaffolds (e.g., SNAr reactions with benzyl alcohol)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for installing the benzyloxy group. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.comyoutube.com However, with appropriate substitution, the C-5 position can also be targeted. A widely used method involves starting with a pyrimidine ring bearing a good leaving group, such as a halogen, at the C-5 position. The reaction of a compound like 5-chloro-2-(methylthio)pyrimidine (B1599195) with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF leads to the formation of the C-5 benzyloxy ether with good yields. This displacement of a halide is a classic SNAr mechanism. The reactivity of halopyrimidines allows for regioselective incorporation of nucleophiles. rsc.org
A summary of a typical SNAr approach is presented below:
| Starting Material | Reagents | Conditions | Product | Yield |
| 5-Chloro-2-(methylthio)pyrimidine | Benzyl alcohol, Sodium hydride (NaH) | Anhydrous THF or DMF, Reflux | 5-(Benzyloxy)-2-(methylthio)pyrimidine | 75-86% |
Functionalization and Derivatization of the Pyrimidine Core at C-2 and C-4 Positions
Once the 5-benzyloxy-2-methylpyrimidine core is established, further diversification can be achieved by modifying other positions on the pyrimidine ring, primarily the C-4 and C-6 positions. These positions are electronically activated for nucleophilic substitution, especially if a leaving group is present. stackexchange.com
For instance, a deconstruction-reconstruction strategy allows for the functionalization of the C-2 and C-5 positions. nih.gov A pyrimidine can be converted to a pyrimidinium salt, which is then cleaved and reconstructed with different amidines to introduce diversity at the C-2 position. nih.gov Another strategy involves the metalation of 2,4-dichloro-5-alkoxypyrimidines at the C-6 position using a zinc base, enabling the introduction of various substituents. acs.org
Palladium-catalyzed C-H functionalization has also emerged as a powerful tool. Direct arylation or olefination at the C-5 position of N-(alkyl)pyrimidin-2-amines can be achieved with high regioselectivity. rsc.orgrsc.org Furthermore, sequential functionalization offers a route to complex derivatives. For example, a 5-benzyloxy-2-chloropyrimidine can be treated with sodium methanethiolate (B1210775) to introduce a methylthio group at the C-2 position.
Multicomponent Reaction Protocols for Pyrimidine Synthesis
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to construct complex heterocyclic scaffolds like pyrimidines in a single step from simple, readily available starting materials. acs.orgnih.govorganic-chemistry.org These reactions are highly valued for their ability to rapidly generate libraries of diverse compounds. acs.orgnih.gov
A notable sustainable approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govacs.org This process involves a cascade of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgnih.gov This method is highly regioselective and allows for the creation of highly and unsymmetrically substituted pyrimidines. acs.orgnih.gov
Other catalytic systems have also been developed for pyrimidine synthesis via annulation reactions. Copper-catalyzed [3+3] annulation of amidines with saturated ketones provides a facile route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org Similarly, iron complexes can catalyze the modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines. acs.org Metal-free approaches have also been reported, involving a [3+3] annulation of amidines and α,β-unsaturated ketones followed by visible-light-enabled photo-oxidation. rsc.orgresearchgate.net
| Reaction Type | Starting Materials | Catalyst/Promoter | Key Features |
| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3) | PN₅P-Ir-pincer complexes | Sustainable, high yields (up to 93%), regioselective, liberates H₂ and H₂O. acs.orgnih.gov |
| Copper-Catalyzed [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction, direct β-C(sp³)–H functionalization of ketones. acs.org |
| Iron-Catalyzed Modular Synthesis | Amidines, Ketones/Aldehydes/Esters | Iron(II)-complex, TEMPO | Operationally simple, broad functional group tolerance. acs.orgorganic-chemistry.org |
| Metal-Free [3+3] Annulation | Amidines, α,β-Unsaturated Ketones | Visible light | Green conditions, avoids transition-metal catalysts. rsc.org |
Catalytic Systems and Their Role in Pyrimidine Annulation and Derivatization
Catalysis is central to modern synthetic strategies for pyrimidines, enabling efficient bond formations and functionalizations that would otherwise be challenging.
Iridium Catalysis: Pincer-type iridium complexes, specifically PN₅P–Ir complexes, have proven to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgnih.govorganic-chemistry.org These catalysts facilitate a sequence of dehydrogenation and condensation steps, which deoxygenate the alcohol components and lead to the aromatic pyrimidine core. acs.orgnih.gov
Palladium Catalysis: Palladium complexes are widely used for cross-coupling and C-H functionalization reactions on the pyrimidine ring. Palladium(II)(NHC) complexes, where NHC is an N-heterocyclic carbene, show good catalytic activity in C-H activation. acs.orgacs.org Palladium catalysis enables the direct arylation and olefination at the C-5 position of 2-aminopyrimidines, proceeding through either Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles depending on the coupling partner. rsc.orgrsc.org
Copper Catalysis: Copper catalysts are effective in various annulation reactions to form the pyrimidine ring. They can catalyze the [3+3] annulation of amidines with saturated ketones and the cyclization of ketones with nitriles. acs.orgorganic-chemistry.org Copper-catalyzed methods are often advantageous due to their lower cost, milder reaction conditions, and improved yields compared to some classical approaches. researchgate.net These catalysts are also employed in click chemistry to synthesize pyrimidine-based glycohybrids. nih.govnih.gov
Iron Catalysis: In-situ prepared iron(II) complexes serve as recyclable and economical catalysts for the modular synthesis of pyrimidines from carbonyl compounds and amidines. acs.org
Synthesis of Structurally Related Benzyloxy-Pyrimidine Scaffolds and Analogs
The synthetic methodologies described are not limited to 5-(benzyloxy)-2-methylpyrimidine but can be extended to a wide range of structurally related analogs. By varying the substituents on the starting materials, a diverse library of benzyloxy-pyrimidine scaffolds can be accessed.
For example, starting with 5-chloro-2-(methylthio)pyrimidine and reacting it with benzyl alcohol yields 5-(benzyloxy)-2-(methylthio)pyrimidine, a closely related analog. The methylthio group at the C-2 position can be a handle for further functionalization.
Another important class of related compounds is the pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems with significant biological activity. nih.govrsc.orgrsc.org Their synthesis often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.orgthieme-connect.com These reactions can be catalyzed by acids or bases and allow for the construction of a diverse array of substituted analogs, including those that could potentially incorporate a benzyloxy moiety. rsc.org Multicomponent reactions and microwave-assisted syntheses have also been developed to efficiently produce these fused systems. nih.govnih.gov
The synthesis of other derivatives, such as 2-(benzylthio)pyrimidines, has also been reported through the condensation of 2-thiopyrimidines with benzyl halides. scirp.org These examples highlight the modularity and versatility of modern synthetic methods in creating a broad chemical space around the benzyloxy-pyrimidine core.
Optimized Protocols for the Isolation and Purification of this compound
The effective isolation and purification of this compound and its derivatives are critical for ensuring high purity of the final compounds, which is essential for their subsequent use in synthetic applications and biological studies. Optimized protocols focus on techniques such as crystallization, extraction, and chromatography, tailored to the specific physicochemical properties of the target molecules.
Following the synthesis of this compound, the initial workup often involves quenching the reaction mixture, followed by extraction and washing to remove inorganic salts and other water-soluble impurities. For instance, in procedures involving pyrimidine derivatives, the reaction mixture is often poured into water to precipitate the crude product or to facilitate extraction with an organic solvent like ethyl acetate (B1210297). nih.gov The organic layer is then typically washed with brine and dried over an anhydrous salt such as sodium sulfate (B86663) before solvent evaporation.
Crystallization is a commonly employed technique for the purification of solid pyrimidine derivatives. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For related benzyloxy-pyrimidine compounds, a mixture of solvents can be effective. For example, after filtration, washing the solid product with solvents such as a combination of toluene (B28343) and water, or ethanol (B145695) and water, has been shown to effectively remove impurities. In other cases, dilution of the reaction mixture with a less polar solvent like hexanes can induce the precipitation of the purified product, which is then isolated by filtration. orgsyn.org
For non-crystalline products or to achieve higher purity, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of pyrimidine derivatives. The selection of the mobile phase is critical for achieving good separation. A common solvent system for benzyloxy-substituted pyrimidines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. Specifically, for the closely related compound 5-(benzyloxy)-2-(methylthio)pyrimidine, column chromatography with a hexane/ethyl acetate ratio of 4:1 has been successfully used. Flash column chromatography is also a widely used variant for rapid and efficient purification. orgsyn.org
The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound. nih.govarkat-usa.org Once the pure fractions are collected, the solvent is removed under reduced pressure, for instance, by rotary evaporation, to yield the purified this compound. orgsyn.org
The following tables summarize typical conditions used for the isolation and purification of benzyloxy-pyrimidine derivatives, which can be adapted for this compound.
Table 1: Solvent Systems for Extraction and Washing
| Compound Type | Extraction Solvent | Washing Solution(s) | Reference |
| Pyrido[3,4-d]pyrimidine derivatives | Ethyl acetate | Water | nih.gov |
| Benzyloxy-indole derivative | - | Toluene and Water | |
| Benzyloxy-indole derivative | - | Ethanol and Water |
Table 2: Chromatographic Purification Parameters
| Compound | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |
| 5-(Benzyloxy)-2-(methylthio)pyrimidine | Silica Gel | Hexane/Ethyl Acetate (4:1) | Column Chromatography | |
| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | Silica Gel | Not specified | Flash Column Chromatography | orgsyn.org |
| 2-(Benzylthio)pyrimidine derivatives | Silica Gel | Ethyl acetate/Hexane | Silica Gel Chromatography |
Table 3: Crystallization and Precipitation Conditions
| Compound | Method | Solvent(s) | Reference |
| Benzyloxy-indole derivative | Crystallization/Precipitation | Toluene or Ethanol | |
| 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | Precipitation | Hexanes | orgsyn.org |
| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Precipitation/Filtration | Diethyl ether and saturated Sodium Bicarbonate solution | arkat-usa.org |
Chemical Reactivity and Transformative Processes of 5 Benzyloxy 2 Methylpyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. bhu.ac.inwikipedia.org Conversely, electrophilic aromatic substitution, a common reaction for benzene (B151609) and other electron-rich aromatic systems, is generally difficult on an unactivated pyrimidine ring. bhu.ac.inmsu.edu
In 5-(Benzyloxy)-2-methylpyrimidine, the electronic nature of the ring is modulated by its substituents. The benzyloxy group at C-5 is an electron-donating group (EDG) through resonance, which increases the electron density of the ring, particularly at the ortho (C-4 and C-6) positions. The methyl group at C-2 is a weak electron-donating group through induction. This substitution pattern makes the C-4 and C-6 positions the most likely sites for electrophilic attack, should it occur, and also influences the regioselectivity of nucleophilic substitutions. However, the most electron-deficient position, C-5, is already substituted. wikipedia.orgslideshare.net Nucleophilic substitution reactions primarily target positions with a suitable leaving group, which would typically need to be introduced in a separate synthetic step. bhu.ac.in
Reactivity Profiling of the Benzyloxy Substituent at C-5
The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis. Its primary reactivity on the this compound scaffold involves its cleavage to reveal the 5-hydroxy-2-methylpyrimidine. This deprotection is a key transformation that unmasks a reactive functional group for further derivatization.
Debenzylation: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and generally provides high yields of the corresponding alcohol, in this case, 5-hydroxy-2-methylpyrimidine, and toluene (B28343) as a byproduct.
| Reaction | Reagents and Conditions | Product | Reference |
| Debenzylation | H₂, Pd/C, Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | 5-Hydroxy-2-methylpyrimidine | General knowledge |
This transformation is fundamental in synthetic routes where the hydroxyl group's reactivity needs to be masked during earlier steps.
Transformations Involving the Methyl Group at C-2
The methyl group at the C-2 position of the pyrimidine ring exhibits significant reactivity due to the acidifying effect of the adjacent nitrogen atoms. This is analogous to the reactivity of methyl groups in α-picoline (2-methylpyridine). wikipedia.org
Condensation Reactions: The protons of the C-2 methyl group are sufficiently acidic to be removed by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, most notably aldehydes and ketones, in condensation reactions. wikipedia.orgwikipedia.org This provides a powerful method for extending the carbon chain at the C-2 position.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.com This reaction transforms the weakly activating methyl group into a strongly deactivating carboxylic acid group, significantly altering the electronic properties and reactivity of the pyrimidine ring.
| Transformation | Typical Reagents | Resulting Functional Group | Reference |
| Condensation | 1. Strong Base (e.g., LDA, BuLi) 2. Electrophile (e.g., Aldehyde) | -CH₂-CH(OH)-R | wikipedia.orgwikipedia.org |
| Oxidation | KMnO₄, heat | -COOH | wikipedia.orgyoutube.com |
Pyrimidine Ring Modifications, Annulation, and Rearrangement Reactions
Substituted pyrimidines like this compound can serve as foundational structures for the synthesis of more complex fused heterocyclic systems. Annulation, the process of building a new ring onto an existing one, is a key strategy in this regard. acs.orgwikipedia.org
By introducing appropriate functional groups onto the pyrimidine core or its existing substituents, intramolecular cyclization reactions can be induced to form bicyclic systems such as pyrrolo[2,3-d]pyrimidines, thiazolo[3,2-a]pyrimidines, or pyrazolo[3,4-d]pyrimidines. nih.govresearchcommons.orgnih.gov For example, a reaction sequence involving substitution at the C-4 position followed by modification of the C-5 substituent could set the stage for a ring-closing reaction to form a fused five- or six-membered ring.
Ring transformation reactions are also known for the pyrimidine system, especially when the ring is activated, for instance, by quaternization of a ring nitrogen. wur.nl These reactions often proceed via nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. For example, treatment with strong nucleophiles like hydrazine (B178648) can, under certain conditions, lead to the transformation of the pyrimidine ring into a pyrazole (B372694) ring. wur.nl The Dimroth rearrangement is another characteristic reaction of pyrimidines, involving the transposition of ring atoms, although it typically requires specific substitution patterns not inherently present in the title compound. wikipedia.org
Directed Derivatization Strategies for this compound
The presence of two distinct functional handles—the C-5 benzyloxy group and the C-2 methyl group—allows for strategic and directed derivatization of the molecule. The reactivity of these groups can be selectively exploited to build molecular complexity in a controlled manner.
A synthetic strategy might involve first utilizing the reactivity of the 2-methyl group. For instance, a condensation reaction with an aldehyde could be performed to introduce a hydroxyalkyl side chain. This could be followed by oxidation of the newly formed hydroxyl group and/or deprotection of the 5-benzyloxy group.
Alternatively, chemists could focus on modifying the pyrimidine ring itself. While the ring lacks a leaving group for direct nucleophilic substitution, one could potentially be introduced. For example, oxidation of a ring nitrogen to an N-oxide could activate the adjacent C-4 and C-6 positions for nucleophilic attack. Subsequent displacement with a nucleophile would introduce a new substituent, which could then be used in annulation reactions.
The choice of synthetic route depends on the desired final structure, highlighting the versatility of this compound as a starting material or intermediate in a multi-step synthesis.
Investigating Reaction Mechanism and Intermediates
The reactions of this compound are governed by well-established mechanistic principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAr): Should a leaving group be present at positions 4 or 6, nucleophilic substitution would proceed via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized anionic covalent intermediate known as a Meisenheimer complex. mdpi.comresearchgate.net The negative charge in this complex is delocalized over the pyrimidine ring and onto the electronegative nitrogen atoms. The subsequent departure of the leaving group restores the aromaticity of the ring.
Electrophilic Aromatic Substitution: While less common, any potential electrophilic substitution would occur through a mechanism involving the initial attack of the electrophile on the π-system of the pyrimidine ring. msu.edu This forms a cationic intermediate, often called an arenium ion or sigma complex, where the aromaticity is temporarily disrupted. byjus.com A subsequent deprotonation step, usually assisted by a weak base, restores the aromatic system. byjus.comyoutube.com
Reactions at the C-2 Methyl Group: The condensation reactions involving the methyl group proceed through the formation of a key intermediate: the 2-pyrimidinylmethanide anion. This carbanion is stabilized by the electron-withdrawing character of the adjacent ring nitrogens.
| Reaction Type | Key Intermediate | Description | Reference |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic, non-aromatic addition product | mdpi.comresearchgate.net |
| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Cationic, non-aromatic addition product | msu.edubyjus.com |
| C-2 Methyl Condensation | 2-Pyrimidinylmethanide | Carbanion stabilized by adjacent nitrogens | wikipedia.org |
Understanding these mechanisms and the intermediates involved is crucial for predicting reactivity, controlling reaction outcomes, and designing rational synthetic pathways based on this compound.
Structure Reactivity Relationship Studies of 5 Benzyloxy 2 Methylpyrimidine and Its Substituted Analogs
Elucidating the Electronic and Steric Influence of the Benzyloxy Group at C-5 on Pyrimidine (B1678525) Reactivity
This increased electron density makes the pyrimidine ring more susceptible to electrophilic attack, should a reaction of that type be feasible, but more importantly, it modulates the reactivity of the ring towards nucleophilic substitution, which is a characteristic reaction of pyrimidines. The electron-donating nature of the 5-benzyloxy group can decrease the reactivity of the ring toward nucleophilic aromatic substitution (SNAr) by destabilizing the negatively charged Meisenheimer intermediate. nih.gov
Sterically, the benzyloxy group is significantly bulky. This bulk can hinder the approach of reactants to the adjacent C-4 and C-6 positions. This steric hindrance can be a decisive factor in the regioselectivity of reactions. For instance, in studies on related pyrrolo[2,3-pyrimidine] antifolates, increasing the size of an alkyl substituent at the C-5 position from methyl to larger groups was found to be detrimental to inhibitory activity against certain enzymes, which was attributed to steric clashes within the enzyme's active site. nih.gov Conversely, for other enzymes, a larger group was beneficial, highlighting the complexity of these interactions. nih.gov The flexibility of the benzyloxy group, with its multiple rotatable bonds, allows it to adopt various conformations, which can either mitigate or exacerbate this steric hindrance depending on the specific reaction environment.
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Electronic (Resonance, +M) | The oxygen lone pair donates electron density to the pyrimidine ring. | Increases electron density at C-4 and C-6, potentially slowing SNAr reactions by destabilizing the anionic intermediate. |
| Electronic (Inductive, -I) | The electronegative oxygen atom withdraws electron density from C-5. | Minor effect compared to resonance, but contributes to the overall electronic character. |
| Steric (Bulk) | The large benzyloxy group occupies significant space around the C-5 position. | Hinders access of reagents to the neighboring C-4 and C-6 positions, influencing regioselectivity and reaction rates. |
Impact of Substituents at Pyrimidine C-2 and C-4 Positions on Reaction Kinetics and Selectivity
The reactivity of the pyrimidine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions, is highly sensitive to the nature and position of substituents. The C-2, C-4, and C-6 positions are electron-deficient due to the presence of the two ring nitrogens, making them susceptible to nucleophilic attack, especially when bearing a good leaving group (e.g., a halogen).
Generally, in di-substituted pyrimidines with identical leaving groups at C-2 and C-4, nucleophilic attack preferentially occurs at the C-4 position. This preference is often explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C-4 than at C-2, making it the kinetically favored site of attack. Furthermore, the approach of a nucleophile to the C-2 position experiences greater electrostatic repulsion from the lone pairs of both adjacent nitrogen atoms.
The presence of a 5-benzyloxy group modifies this general pattern. As an electron-donating group, it increases the electron density at the adjacent C-4 position more significantly than at the C-2 position. This increased electron density at C-4 would be expected to slow the rate of nucleophilic attack at this position by destabilizing the formation of the anionic Meisenheimer intermediate. Consequently, the kinetic preference for C-4 attack over C-2 attack might be reduced or even reversed, depending on the reaction conditions and the nucleophile.
The interplay with other substituents is critical. For example, in a 2,4-dichloropyrimidine (B19661) system, the presence of an electron-donating group at C-6 has been shown to direct substitution selectively to the C-2 position. The 5-benzyloxy group would exert a similar, though electronically distinct, influence. Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives found that a 5-methyl group significantly increased inhibitory potency compared to the unsubstituted analog, whereas a 6-methyl group decreased it, demonstrating the profound impact of substituent placement. acs.org
| Position of Leaving Group | Substituent at Other Position | Predicted Kinetic Outcome with 5-Benzyloxy Group | Rationale |
|---|---|---|---|
| C-4 | -CH3 at C-2 | Slower reaction rate compared to a non-5-substituted pyrimidine. | The electron-donating 5-benzyloxy group deactivates the C-4 position towards nucleophilic attack. |
| C-2 | -Cl at C-4 | Selectivity for C-2 attack may increase relative to a non-5-substituted pyrimidine. | The deactivating effect of the 5-benzyloxy group is stronger at C-4, making C-2 the relatively more electrophilic site. |
| C-4 | -NH2 at C-2 | Significant decrease in reactivity at C-4. | Combined electron-donating effects of the 5-benzyloxy and 2-amino groups strongly deactivate the ring for SNAr. |
Conformational Analysis and its Correlation with Chemical Behavior
The chemical behavior of 5-(benzyloxy)-2-methylpyrimidine is intrinsically linked to its conformational preferences. The molecule possesses significant flexibility due to rotation around two key single bonds: the C5—O bond (torsion angle τ1) and the O—CH₂ bond of the benzyl (B1604629) group (torsion angle τ2). The spatial arrangement of the bulky and electronically significant benzyl group relative to the pyrimidine ring is determined by these torsional angles.
Computational studies and conformational analysis of related molecules, such as substituted hexahydropyrimidines and dioxanes, provide insight into the likely preferred geometries. acs.org The molecule will exist as an equilibrium of various conformers, with the lowest energy states determined by a balance of steric repulsion and stabilizing electronic interactions.
| Rotatable Bond | Torsion Angle | Description of Motion | Potential Impact on Chemical Behavior |
|---|---|---|---|
| C5—O (Pyrimidine-Oxygen) | τ1 | Rotation of the entire benzyloxy group relative to the plane of the pyrimidine ring. | Affects the degree of steric hindrance at the C-4 and C-6 positions. Influences the alignment of the oxygen lone pairs with the pyrimidine π-system. |
| O—CH₂ (Oxygen-Methylene) | τ2 | Rotation of the phenyl group around the ether linkage. | Determines the spatial position of the phenyl ring, enabling or preventing intramolecular π-π stacking and controlling the overall molecular shape. |
Analysis of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding and π-π Stacking
The non-covalent interactions of this compound are crucial for understanding its physical properties, crystal structure, and interactions with other molecules. The primary interactions include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The this compound molecule itself lacks hydrogen bond donors. However, the two nitrogen atoms of the pyrimidine ring and the ether oxygen of the benzyloxy group are potential hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other molecules with donor groups (like N-H or O-H), it can participate in intermolecular hydrogen bonds. These interactions are fundamental to its solubility and how it might be recognized in a biological active site.
π-π Stacking: The molecule contains two aromatic rings: the pyrimidine ring and the phenyl ring of the benzyloxy group. This structure is ideal for participating in π-π stacking interactions.
Intramolecular: Depending on the conformation (as discussed in section 4.3), the phenyl ring can fold over the pyrimidine ring, leading to an intramolecular π-π interaction. This would stabilize a compact, folded conformation.
Intermolecular: In the solid state or in concentrated solutions, one molecule can stack with another. This can involve pyrimidine-pyrimidine, phenyl-phenyl, or pyrimidine-phenyl stacking. These interactions are a primary driving force for crystal packing and can influence melting points and solubility.
Other Interactions: Van der Waals forces are also significant, particularly given the size of the molecule and the large surface area of the benzyloxy group. Dipole-dipole interactions will also contribute to the intermolecular forces, arising from the polarity of the C-O bond and the pyrimidine ring itself.
Theoretical and Computational Chemistry Investigations of 5 Benzyloxy 2 Methylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature and predicting the chemical behavior of 5-(Benzyloxy)-2-methylpyrimidine. These methods, rooted in solving the Schrödinger equation, provide a microscopic view of the molecule's properties. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. dntb.gov.uanih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or def2-TZVP, can be used to optimize the molecular geometry of this compound, determining its most stable three-dimensional conformation. dntb.gov.uanih.gov These calculations can yield crucial data on bond lengths, bond angles, and dihedral angles. epstem.net
Furthermore, DFT is employed to calculate various electronic properties that are key to understanding the molecule's reactivity and stability. These properties include total energy, electronegativity, chemical hardness and softness, and electron affinity. epstem.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its interaction with other chemical species. dntb.gov.uamalayajournal.org
Table 1: Calculated Electronic Properties of a Pyrimidine (B1678525) Derivative using DFT
| Property | Calculated Value |
| Total Energy | Varies with basis set |
| Electronegativity (χ) | Varies with basis set |
| Chemical Hardness (η) | Varies with basis set |
| Chemical Softness (S) | Varies with basis set |
| Electron Affinity (A) | Varies with basis set |
Note: The specific values for this compound would require dedicated DFT calculations. The table illustrates the types of data obtained from such studies.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. malayajournal.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. malayajournal.org FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The agreement between the longest-wavelength experimental band's position and the HOMO-LUMO energy gaps of similar compounds has been shown to be good. nih.gov
Table 2: Frontier Molecular Orbital Data for a Pyrimidine Derivative
| Orbital | Energy (eV) |
| HOMO | Varies with calculation method |
| LUMO | Varies with calculation method |
| HOMO-LUMO Gap (ΔE) | Varies with calculation method |
Note: Specific energy values for this compound are dependent on the computational method and basis set used.
Molecular Docking Simulations for Analyzing Ligand-Target Chemical Interactions in Molecular Design Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, molecular docking simulations are used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. mdpi.combiotechrep.ir
These simulations provide insights into the binding affinity, which is often expressed as a docking score, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comnih.gov By understanding these interactions at an atomic level, researchers can rationalize the biological activity of a compound and guide the design of new, more potent derivatives. For instance, docking studies on similar heterocyclic compounds have been used to investigate their potential as inhibitors for various enzymes. nih.govindexcopernicus.com
Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein
| Parameter | Value |
| Docking Score (kcal/mol) | Varies with target and software |
| Number of Hydrogen Bonds | Varies with binding pose |
| Interacting Amino Acid Residues | Dependent on the target's active site |
Note: The data presented is hypothetical and serves to illustrate the output of a molecular docking study. Actual results for this compound would depend on the specific biological target being investigated.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for the movements of its atoms and their interactions. nih.govbiotechrep.ir For this compound, MD simulations can be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. This is particularly important for flexible molecules containing rotatable bonds, such as the benzyloxy group in the target compound. aps.org
MD simulations can also be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. nih.govbiotechrep.ir The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of the stability of the binding mode. biotechrep.ir
Analysis of Noncovalent Interactions via Hirshfeld Surface Analysis and Related Methodologies
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of noncovalent interactions, such as hydrogen bonds and π-π stacking, which play a crucial role in the packing of molecules in the solid state. nih.govnih.gov
Prediction of Spectroscopic Signatures and Nonlinear Optical (NLO) Properties
Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. epstem.net For this compound, time-dependent density functional theory (TD-DFT) can be employed to calculate its electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. nih.gov Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to aid in the interpretation of experimental spectra. epstem.net
Furthermore, quantum chemical calculations can predict the nonlinear optical (NLO) properties of a molecule, which are of interest for applications in optoelectronics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Calculations can determine the magnitude of β for this compound, providing an indication of its potential as an NLO material. researchgate.net
Table 4: Predicted Spectroscopic and NLO Properties
| Property | Predicted Value |
| Maximum Absorption Wavelength (λ_max) | Varies with method |
| Main Vibrational Frequencies (cm⁻¹) | Varies with method |
| First-Order Hyperpolarizability (β) | Varies with method |
Note: The values are dependent on the specific computational methodology employed.
Applications of 5 Benzyloxy 2 Methylpyrimidine in Chemical Research and Materials Science
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. They are fundamental to modern organic synthesis, enabling the modular assembly of everything from intricate natural products to novel pharmaceutical agents. Pyrimidine (B1678525) compounds, in particular, are of great interest in organic synthesis due to their wide-ranging chemical and biological applications.
5-(Benzyloxy)-2-methylpyrimidine exemplifies the utility of a versatile building block. The compound offers several reactive sites that can be selectively targeted in synthetic schemes. The benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, which can then participate in a new suite of reactions. The pyrimidine ring itself can undergo various transformations, including electrophilic substitution, although it is generally electron-deficient. The methyl group at the C2 position can also be functionalized, further expanding its synthetic potential.
This strategic placement of functional groups allows chemists to use this compound as a core structure, systematically adding complexity to create larger, more elaborate molecules. For instance, related 2-substituted pyrimidine-5-carboxylic esters have been synthesized in high yields through methods that highlight the reactivity of the pyrimidine core, demonstrating the feasibility of building upon this type of scaffold. The synthesis of various 2,5-disubstituted pyrimidines is a well-established area of research, underscoring the value of precursors like this compound in generating molecular diversity.
Utility as an Intermediate in the Rational Design and Synthesis of Chemically Active Molecules
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of therapeutic activities. Pyrimidine derivatives have been extensively investigated for their potential as antimicrobial, antiviral, and anticancer agents.
This compound serves as an excellent starting point for the synthesis of such chemically active molecules. Its structure can be systematically modified to explore structure-activity relationships (SAR), a key process in drug discovery. For example, the synthesis of novel pyrimidine-5-carbonitriles has led to the discovery of potent and selective COX-2 inhibitors, which are important anti-inflammatory agents. Similarly, research into 2-(benzylthio)pyrimidines has yielded compounds with significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.
While direct therapeutic applications of this compound itself are not the focus, its value lies in its role as a precursor. For example, a closely related compound, 5-bromo-2-methylpyrimidine, is used as a key intermediate in the synthesis of complement factor D inhibitors, which have potential for treating autoimmune and inflammatory diseases. This highlights how a simple, functionalized pyrimidine can be a critical component in the production of a complex therapeutic agent. The benzyloxy group, in particular, can serve as a protecting group or a lipophilic modifier during the synthesis of a drug candidate, only to be removed or altered in a later step to yield the final active pharmaceutical ingredient.
Table 1: Examples of Bioactive Molecules Derived from Pyrimidine Scaffolds
| Derivative Class | Target/Application | Research Finding |
|---|---|---|
| Pyrimidine-5-carbonitriles | COX-2 Inhibition (Anti-inflammatory) | Synthesized derivatives showed significant COX-2 selectivity and potential as anticancer agents. |
| 2-(Benzylthio)pyrimidines | Antibacterial | New analogues demonstrated significant activity against multi-resistant S. aureus and E. coli. |
| 5-Bromo-2-methylpyrimidine | Complement Factor D Inhibition | Used as a drug intermediate to synthesize inhibitors for treating complement-associated diseases. |
| General Pyrimidine Derivatives | Broad-Spectrum Bioactivity | The pyrimidine moiety is a core component in compounds studied for antiviral, antimicrobial, and antitumor properties. |
Contributions to Materials Science Research and Development
The unique electronic and structural properties of heterocyclic compounds make them attractive candidates for the development of advanced materials. This compound is positioned to contribute to this field, particularly in the areas of organic electronics, polymer chemistry, and functional coatings.
Precursors for Organic Electronic Materials
Organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on π-conjugated organic semiconductor materials. Heterocyclic compounds are frequently used as the building blocks for these materials due to their thermal stability and tunable electronic properties. Chemical suppliers categorize this compound as a potential building block for OLED and other electronic materials, indicating its relevance in this sector. The pyrimidine ring, being an electron-deficient system, can be incorporated into larger conjugated molecules to act as an electron-transporting component, a critical function in many organic electronic devices.
Components in Polymer Chemistry
The development of functional polymers with tailored properties is a major goal of materials science. This compound is classified as a "Polymer Science Material Building Block," suggesting its potential use in this domain. While not a polymer itself, it can be chemically modified to act as a functional monomer. For instance, a polymerizable group (like a vinyl or acryloyl moiety) could be attached to the molecule, allowing it to be incorporated into a polymer chain. Such a strategy is used to create polymersomes for drug delivery, where functional monomers self-assemble into complex structures. Integrating the pyrimidine unit could imbue the resulting polymer with specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metals.
Formulation of Advanced Coatings and Functional Materials
The properties that make pyrimidine derivatives useful in electronics and polymers also apply to the creation of advanced coatings. Functional coatings are thin layers applied to surfaces to provide specific benefits, such as corrosion resistance, hydrophobicity, or optical filtering. The incorporation of robust heterocyclic structures like the pyrimidine ring can enhance the thermal and chemical resistance of a coating. Furthermore, the benzyloxy group could be used to tune surface properties or to anchor the molecule to a substrate before or during the curing process. Given the established role of pyrimidines in creating functional materials, this compound represents a promising, yet-to-be-fully-explored component for designing next-generation material formulations.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role | Underlying Principle |
|---|---|---|
| Organic Electronics (OLEDs) | Precursor for Electron-Transporting Materials | The electron-deficient nature of the pyrimidine ring is desirable for facilitating electron movement in semiconductor layers. |
| Polymer Chemistry | Functional Monomer or Additive | Incorporation into polymer chains could enhance thermal stability, modify solubility, or introduce specific functionalities. |
| Advanced Coatings | Component for Functional Formulations | Can improve the thermal and chemical durability of coatings; functional groups allow for tailored surface properties. |
Future Research Perspectives and Emerging Directions in 5 Benzyloxy 2 Methylpyrimidine Chemistry
Development of Sustainable and Green Synthetic Methodologies
Traditional synthetic routes to pyrimidine (B1678525) derivatives often involve harsh reagents, toxic solvents, and multiple steps, leading to significant environmental impact. The future of 5-(Benzyloxy)-2-methylpyrimidine synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. nih.govskpharmteco.com
Current research on related pyrimidines highlights several promising green strategies that could be adapted for this compound. These include:
Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single pot, offer a streamlined approach to complex molecules, reducing waste and saving time. nih.gov An MCR strategy for this compound could involve the condensation of a suitable amidine with a β-dicarbonyl compound bearing a benzyloxy group.
Solvent-Free and Aqueous Synthesis: The use of water as a solvent or conducting reactions under solvent-free conditions, often assisted by grinding (mechanochemistry), represents a major step towards sustainability. nih.govnih.gov Developing a solvent-free method for the key cyclization step in the synthesis of this compound would significantly improve its green credentials.
Alternative Energy Sources: Microwave and ultrasonic irradiation have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyrimidines. nih.gov Exploring these energy sources for the synthesis of this compound is a key area for future investigation.
Use of Green Catalysts: Employing biodegradable and reusable catalysts, such as biocatalysts or benign inorganic catalysts, can replace toxic and hazardous reagents. nih.gov
Table 1: Potential Green Synthetic Approaches for this compound
| Green Methodology | Potential Application | Advantages |
|---|---|---|
| Multi-component Reaction | One-pot synthesis from basic precursors | Reduced waste, higher atom economy, simplified procedures |
| Aqueous Synthesis | Using water as a reaction solvent | Environmentally benign, low cost, improved safety |
| Microwave/Ultrasound | Energy source for cyclization/functionalization | Faster reaction rates, higher yields, energy efficiency |
| Benign Catalysts | Use of biocatalysts or solid acids | Reduced toxicity, potential for recyclability |
Exploration of Novel Catalytic Approaches for Selective Functionalization
The functionalization of the pyrimidine ring is crucial for modulating the properties of its derivatives. Future research will increasingly focus on novel catalytic methods for the selective modification of this compound, particularly through direct C-H bond activation. This approach avoids the need for pre-functionalized substrates, making syntheses more atom- and step-economical.
While direct C-H functionalization of this compound itself is not yet widely reported, extensive research on other pyrimidine systems provides a clear roadmap. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines. skpharmteco.com Similar strategies could be explored to functionalize the C-4, and C-6 positions of the this compound core.
Key future directions include:
Regioselective C-H Functionalization: Developing catalysts that can selectively target a specific C-H bond on the pyrimidine ring (e.g., C-4 vs. C-6) is a major goal. This would allow for precise control over the final molecular structure.
Diverse Coupling Partners: Expanding the range of coupling partners beyond aryl halides to include alkyl groups, amines, and other functionalities will broaden the accessible chemical space.
Earth-Abundant Metal Catalysis: Moving from precious metal catalysts like palladium to more abundant and less toxic metals such as iron or copper is a key aspect of sustainable catalysis.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, advanced computational modeling can provide deep insights into its properties and guide the design of new derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov By building QSAR models for derivatives of this compound, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. indexcopernicus.com This approach has been successfully applied to other pyrimidine derivatives to predict their anticancer or other therapeutic activities. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.govchemrevlett.com For this compound derivatives designed as potential therapeutic agents, molecular docking can elucidate binding modes and predict binding affinities, offering a rationale for observed activities and guiding the design of more potent analogues. nih.govindexcopernicus.com
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com This can help in understanding its reaction mechanisms and predicting sites of reactivity for functionalization.
Table 2: Application of Computational Models in this compound Research
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| QSAR | Design of new bioactive derivatives | Prediction of biological activity (e.g., IC50 values) |
| Molecular Docking | Elucidation of binding to biological targets | Binding affinity, interaction modes with proteins |
| DFT Calculations | Understanding of intrinsic properties | Electronic structure, reactivity, spectroscopic data |
Strategic Integration of this compound into Novel Hybrid Chemical Systems
Creating hybrid molecules by combining two or more pharmacophores into a single entity is a powerful strategy in drug discovery to enhance efficacy, improve selectivity, or overcome drug resistance. The this compound scaffold is an excellent candidate for incorporation into such hybrid systems due to its unique substitution pattern.
Future research will likely explore the synthesis of hybrid molecules where the this compound core is linked to other biologically active moieties. For instance, it could be combined with:
Other Heterocycles: Fusing or linking the pyrimidine ring with other heterocyclic systems like benzimidazoles, triazoles, or quinolones could result in compounds with novel biological profiles. chemrevlett.comscirp.org
Peptides or Amino Acids: Conjugating with peptides could enhance cell permeability or target specific protein-protein interactions.
Natural Products: Incorporating the scaffold into the structure of a natural product could modify its activity or improve its drug-like properties.
The synthesis of these hybrids will require the development of robust and versatile linker strategies. The functional groups on the pyrimidine ring or the benzyloxy moiety could serve as handles for conjugation. For example, the synthesis of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines has demonstrated the feasibility of linking moieties through the 2-position. scirp.org Similar strategies could be applied to this compound to create a diverse library of hybrid molecules for biological screening.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-methylpyrimidine, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, substituting a hydroxyl group at position 5 of 2-methylpyrimidine with benzyl bromide under basic conditions (e.g., NaH in THF at 60°C). Reaction progress can be monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purification is achieved via column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Characterization : Confirm structure using -NMR (e.g., benzyloxy protons at δ 5.1–5.3 ppm, pyrimidine protons at δ 8.3–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodology : After synthesis, use flash column chromatography with a gradient elution (e.g., hexane to ethyl acetate). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) may be required. Purity is validated via -NMR integration or HPLC-UV (λ = 254 nm) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : - and -NMR to identify benzyloxy (δ ~70–75 ppm for C-O) and pyrimidine ring carbons.
- Mass Spectrometry : HRMS for molecular ion confirmation (expected [M+H] for CHNO: 200.0954).
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm regiochemistry (as in analogous pyrimidine structures) .
Advanced Research Questions
Q. How can researchers address low yields in the benzyloxy substitution step during synthesis?
- Analysis : Low yields may stem from steric hindrance due to the 2-methyl group. Optimize by:
- Using stronger bases (e.g., KOtBu) or polar aprotic solvents (DMF) to enhance nucleophilicity.
- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Validating intermediates via LC-MS to identify side products (e.g., over-alkylation) .
Q. What strategies ensure the stability of this compound during long-term storage?
- Methodology : The compound is prone to hydrolysis of the benzyloxy group under acidic/humid conditions. Store under inert atmosphere (N) at –20°C in amber vials with desiccants. Confirm stability via periodic -NMR to detect degradation (e.g., free hydroxyl group formation) .
Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?
- Methodology :
- In vitro assays : Screen against kinase or enzyme targets (e.g., EGFR, HIV reverse transcriptase) using fluorescence-based activity assays.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyloxy with methoxy) and compare IC values.
- Metabolic Stability : Use liver microsomes to assess oxidative degradation rates .
Q. How should discrepancies between analytical techniques (e.g., HPLC vs. NMR purity) be resolved?
- Analysis : Discrepancies may arise from UV-inactive impurities in HPLC. Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
